Metavanadic acid

Descripción

Metavanadic acid (HVO₃) is a vanadium oxyacid characterized by its yellow crystalline appearance and solubility in acidic or basic solutions. It is synthesized via the protonation of sodium metavanadate (NaVO₃) through cationic exchange, resulting in a yellow-orange solution that gradually condenses into a V₂O₅·nH₂O gel over time . Structurally, HVO₃ consists of linear chains of corner-sharing VO₄ tetrahedra, forming (VO₃)ₙⁿ⁻ metavanadate ions . This compound is thermodynamically stable under ambient conditions, with a Gibbs free energy (ΔG) of -886 J/mol, as derived from calorimetric data .

Propiedades

Número CAS |

12260-63-8 |

|---|---|

Fórmula molecular |

Cl2O8Sr |

Nombre IUPAC |

hydroxy(dioxo)vanadium |

InChI |

InChI=1S/H2O.2O.V/h1H2;;;/q;;;+1/p-1 |

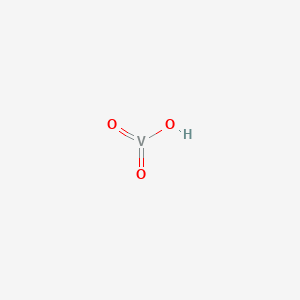

SMILES |

O[V](=O)=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Vanadium Compounds

Structural and Compositional Differences

Vanadium forms multiple oxyacids and salts, each with distinct coordination geometries and polymerization states:

Thermodynamic and Physical Properties

A comparative analysis of thermodynamic data and solubility (from ):

| Compound | ΔH (J/mol) | ΔS (J/mol) | ΔG (J/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| HVO₃ | -1051 | 140.7 | -886 | N/A | Soluble in acid/base |

| NH₄VO₃ | N/A | N/A | N/A | Decomposes at 200 | Slightly in water |

| NaVO₃ | -1145 | 113.8 | -1064 | 630 | Water-soluble |

| KVO₃ | N/A | N/A | N/A | N/A | Hot water-soluble |

| CaV₂O₆ | -2330 | 179.2 | -2170 | 778 | Insoluble |

Key observations:

- Stability : Sodium metavanadate (NaVO₃) exhibits the most negative ΔG (-1064 J/mol), indicating higher stability compared to HVO₃ (-886 J/mol) .

- Solubility : HVO₃ dissolves readily in acidic/basic media, whereas calcium metavanadate (CaV₂O₆) is insoluble, making it suitable for corrosion-resistant coatings .

Chemical Reactivity

- Acid-Base Behavior : HVO₃ acts as a weak acid, dissociating into VO₃⁻ ions in solution. In contrast, pyrovanadic acid (H₄V₂O₇) undergoes condensation to form decavanadates at low pH .

- Redox Activity : HVO₃ participates in oxidation-reduction reactions, such as forming MgV₂O₄ in magnesium alloy coatings under electric fields . Orthovanadates (e.g., Na₃VO₄) are less redox-active due to their isolated tetrahedral structure .

Key Research Findings

Corrosion Resistance : HVO₃ enhances MAO coating adhesion on magnesium alloys but reduces coating growth under low voltage (380 V) due to partial dissolution. At 480 V, this effect is mitigated by rapid oxide deposition .

Catalytic Activity : Metavanadate chains (VO₃)ₙⁿ⁻ in zeolites exhibit superior catalytic performance in aromatic hydroxylation compared to isolated orthovanadate species .

Thermal Stability : Pyrovanadates (e.g., Ca₂V₂O₇) withstand higher temperatures (1015°C) than HVO₃, which decomposes during gel formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.